

Protocol for Labeling Oligonucleotides with Alexa Fluor™ 647

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Compound of Interest

Compound Name: AF647-NHS ester triTEA

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Introduction

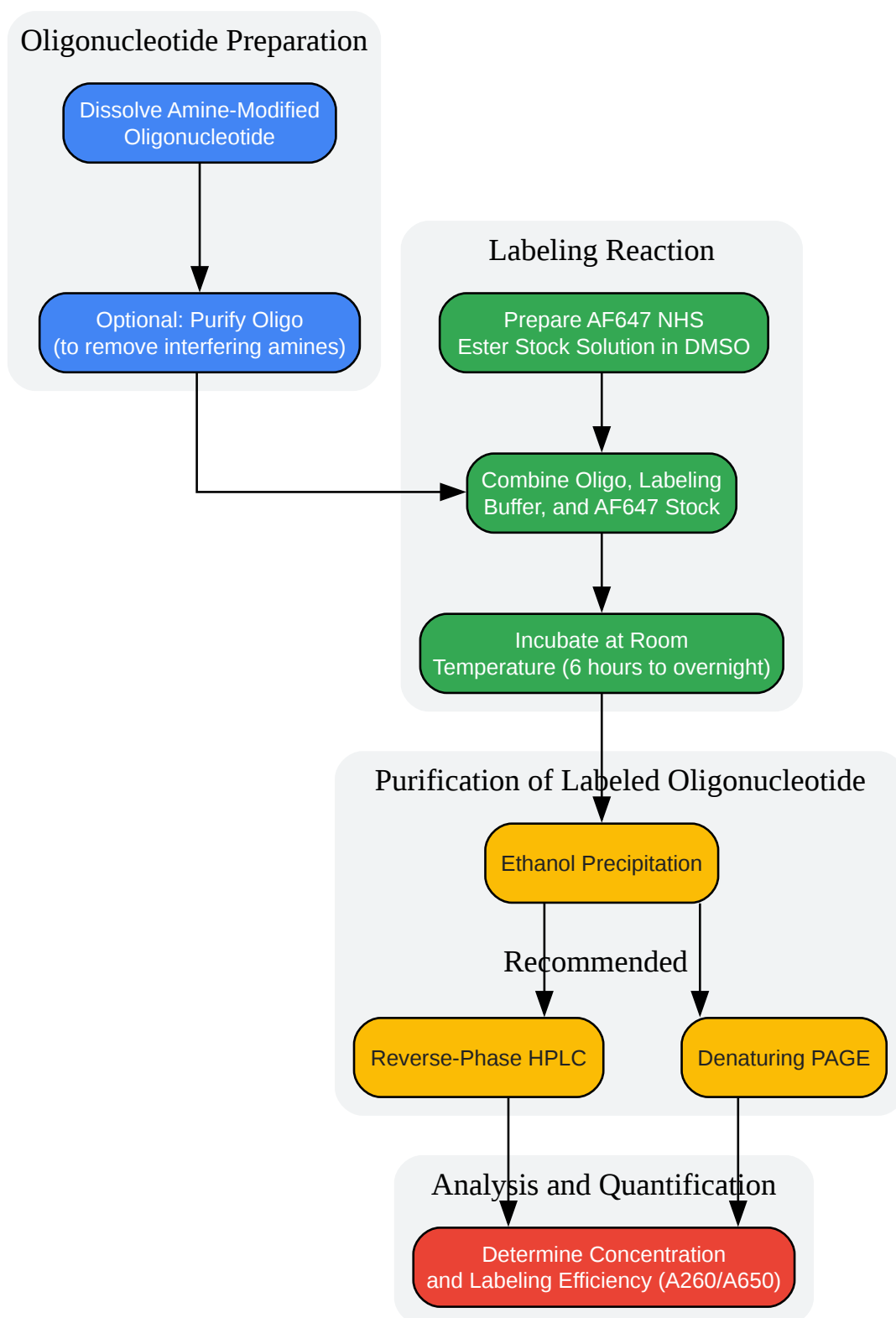
This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Alexa Fluor™ 647 (AF647) N-hydroxysuccinimidyl (NHS) ester. AF647 is a bright, far-red fluorescent dye ideal for a variety of applications, including fluorescence microscopy, flow cytometry, and microarray analysis, due to its high quantum yield, photostability, and pH insensitivity.[1] The protocol covers the preparation of the oligonucleotide, the labeling reaction, and subsequent purification of the labeled product.

The labeling reaction is based on the covalent conjugation of the AF647 NHS ester to a primary amine group incorporated into the oligonucleotide.[1] This method is robust and yields highly fluorescent and stable oligonucleotide probes.

Materials and Reagents

Reagent/Material	Specifications
Amine-modified oligonucleotide	Custom synthesized with a 5' or 3' primary amine modification
Alexa Fluor™ 647 NHS Ester	Amine-reactive succinimidyl ester
Anhydrous Dimethylsulfoxide (DMSO)	High-purity, low-moisture
Labeling Buffer	0.1 M Sodium Borate, pH 8.5 or 1 M Sodium Bicarbonate, pH 8.3-9.0
Nuclease-free water	
3 M Sodium Chloride (NaCl)	For precipitation
Cold 100% Ethanol	For precipitation
70% Ethanol	For washing
Purification System	HPLC with a C8 or C18 reverse-phase column or polyacrylamide gel electrophoresis (PAGE) equipment
0.1 M Triethylammonium Acetate (TEAA)	For HPLC purification
Acetonitrile (ACN)	HPLC grade

Experimental Workflow



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Figure 1. Experimental workflow for labeling oligonucleotides with AF647.

Detailed Experimental Protocol

Preparation of Amine-Modified Oligonucleotide

It is crucial to ensure that the amine-modified oligonucleotide is free from any primary amine-containing buffers (e.g., Tris) or salts (e.g., ammonium salts), as these will compete with the oligonucleotide for reaction with the AF647 NHS ester, thereby reducing labeling efficiency.[2]

- Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mg/mL.
- Optional but Recommended: If the oligonucleotide preparation contains interfering substances, perform a purification step. This can be achieved by ethanol precipitation or chloroform extraction followed by ethanol precipitation.[3]

AF647 NHS Ester Stock Solution Preparation

The AF647 NHS ester is sensitive to moisture and should be handled accordingly.

- Allow the vial of AF647 NHS ester to equilibrate to room temperature before opening to prevent condensation.
- Prepare a 10 mg/mL stock solution of the AF647 NHS ester in anhydrous DMSO. This should be done immediately before use, as the reactive dye is less stable in solution.[2]

Labeling Reaction

The reaction is performed at a slightly basic pH to ensure the primary amine on the oligonucleotide is deprotonated and reactive.[2]

- In a microcentrifuge tube, combine the following:
 - Amine-modified oligonucleotide solution.
 - Labeling buffer (0.1 M sodium borate, pH 8.5 or 1 M sodium bicarbonate, pH 8.3-9.0) to a final concentration of 0.1 M.
- Add the freshly prepared AF647 NHS ester stock solution to the oligonucleotide solution. A molar excess of the dye is typically used. For example, 4 equivalents of the NHS ester can

be used for every equivalent of oligonucleotide.[4]

- Vortex the reaction mixture gently and incubate for at least 6 hours at room temperature, protected from light. The reaction can also proceed overnight.[3]

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted dye and unlabeled oligonucleotides, which can cause high background in downstream applications.[2]

- To the labeling reaction mixture, add 1/10th volume of 3 M NaCl and 2.5 volumes of cold 100% ethanol.
- Mix well and incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes to pellet the oligonucleotide.
- Carefully remove the supernatant.
- Wash the pellet with cold 70% ethanol and centrifuge again.
- Remove the supernatant and briefly air-dry the pellet. Do not over-dry, as it may be difficult to redissolve.

RP-HPLC is a highly recommended method for obtaining high-purity labeled oligonucleotides.
[1][3]

- Redissolve the ethanol-precipitated pellet in 0.1 M TEAA.
- Inject the sample onto a C8 or C18 reverse-phase HPLC column.
- Elute the labeled oligonucleotide using a linear gradient of acetonitrile in 0.1 M TEAA (e.g., 5-95% acetonitrile over 30 minutes).[3]
- Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for AF647). The labeled oligonucleotide will absorb at both wavelengths.
- Collect the fractions corresponding to the dual-absorbing peak.

- Lyophilize the collected fractions to obtain the purified, labeled oligonucleotide.

Denaturing PAGE can also be used for purification.

- Redissolve the ethanol-precipitated pellet in a suitable loading buffer.
- Run the sample on a high-percentage denaturing polyacrylamide gel.
- The AF647-labeled oligonucleotide will not be visible to the naked eye under UV light.^[3] A far-red imaging system is required for visualization.
- Excise the band corresponding to the labeled oligonucleotide.
- Elute the oligonucleotide from the gel slice using a method such as crush-and-soak.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the labeling protocol.

Table 1: Recommended Reaction Parameters

Parameter	Recommended Value	Notes
Oligonucleotide Length	18-24 bases (optimized)	Shorter or longer oligos may require protocol adjustments. ^[2]
Starting Oligo Amount	50 µg per reaction (optimized)	Can be scaled up or down. ^[2]
Dye to Oligo Molar Ratio	4:1 (AF647 NHS Ester:Oligo)	May need optimization depending on the oligonucleotide. ^[4]
Reaction Time	6 hours to overnight	Longer incubation does not always increase efficiency. ^[3]
Reaction Temperature	Room Temperature	
Reaction pH	8.3 - 9.0	Crucial for efficient amine labeling. ^[2]

Table 2: Purification and Yield

Purification Method	Typical Recovery/Yield	Purity	Notes
Ethanol Precipitation	>90%	Low	Primarily for initial cleanup to remove some unreacted dye.
RP-HPLC	75-80%	>90%	Highly effective at separating labeled from unlabeled oligos and free dye.[5]
Denaturing PAGE	20-70%	High	Yield can be variable depending on oligo length and elution efficiency.[6]

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Presence of primary amines in the oligo solution (e.g., Tris buffer).	Purify the oligonucleotide by ethanol precipitation before labeling.[2]
Hydrolyzed/inactive AF647 NHS ester.	Use fresh, anhydrous DMSO to prepare the dye stock solution immediately before use. Store the dye desiccated and protected from light.[2]	
Incorrect reaction pH.	Ensure the labeling buffer is at the correct pH (8.3-9.0).	
High Background	Insufficient removal of free dye.	Optimize the purification step. HPLC is recommended for complete removal of unreacted dye.[2]

Conclusion

This protocol provides a comprehensive guide for the successful labeling of amine-modified oligonucleotides with Alexa Fluor™ 647. By carefully controlling the reaction conditions and employing a robust purification strategy, researchers can generate high-quality fluorescent probes for a wide range of molecular and cellular biology applications. The provided quantitative data and troubleshooting guide will further assist in optimizing the labeling process for specific experimental needs.

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